![molecular formula C17H17N3O3S B2837814 2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-87-2](/img/structure/B2837814.png)
2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
The compound “2,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds, and they are known to exhibit various biological activities . They are common structural units in pharmacological drugs and medicinal chemistry .
Chemical Reactions Analysis
Benzothiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, benzothiazoles are generally stable and have a high melting point .Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, such as the compound , have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). Some of these compounds demonstrated moderate to high activity .
Antiviral Activity
Indole derivatives, which share structural similarities with benzothiazole derivatives, have been reported to possess antiviral activity. This suggests a potential application of the compound in antiviral drug research .
Anti-inflammatory Activity
Compounds containing the tetrahydroquinoline (THQ) moiety, which is structurally similar to benzothiazole, have been used as NF-κB inhibitors, potentially useful in anti-inflammatory drug research .
Immunological Modulator
THQ-based compounds have also been used as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .
Neuroprotective Activity
Lipopolysaccharide (LPS)-induced inflammatory mediators, which are structurally similar to benzothiazole, might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Antimicrobial Activity
Benzothiazole derivatives have been recognized for their antimicrobial activity, suggesting a potential application of the compound in antimicrobial drug research .
Antioxidant Activity
Benzothiazole derivatives have also been recognized for their antioxidant activity, suggesting a potential application of the compound in antioxidant drug research .
Overcharge Protection in Lithium-ion Batteries
The compound “2,4-dimethoxy-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” might have potential applications in the field of energy storage. For instance, certain additives with similar structures have been used for overcharge protection in lithium-ion batteries .
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)12-8-7-11(22-2)9-13(12)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCFXPGVALFHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide |
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